5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one
Description
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS: 1022860-49-6) is a cyclohexenone derivative featuring a phenyl group at position 5 and a 4-(trifluoromethoxy)phenylamino substituent at position 2. This compound is commercially available from CymitQuimica in quantities ranging from 25 mg to 250 mg, with prices reflecting economies of scale (€331–€766) .
Properties
IUPAC Name |
5-phenyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)25-18-8-6-15(7-9-18)23-16-10-14(11-17(24)12-16)13-4-2-1-3-5-13/h1-9,12,14,23H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQXYKYKLYOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s core structure—a cyclohex-2-en-1-one ring substituted at positions 3 and 5—suggests two primary disconnections:
- Cyclohexenone Ring Formation : Derived from cyclization or oxidation of acyclic precursors, such as β-keto esters or diketones.
- Amino and Trifluoromethoxy Functionalization : Introduced via nucleophilic substitution, Ullmann coupling, or palladium-catalyzed amination.
Notably, the trifluoromethoxy group’s electron-withdrawing nature necessitates careful selection of fluorination reagents to avoid side reactions.
Synthetic Routes to the Cyclohexenone Core
Cyclohexane-1,3-Dione as a Key Intermediate
The synthesis begins with 5-phenylcyclohexane-1,3-dione , prepared via Claisen-Schmidt condensation of 1,3-cyclohexanedione with benzaldehyde under basic conditions (KOH/EtOH, reflux, 12 h). Yield optimization (78–85%) is achieved by controlling stoichiometry and reaction time.
Chlorination at Position 3
Treatment with phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–5°C selectively chlorinates the 3-position, yielding 3-chloro-5-phenylcyclohexane-1,3-dione (92% purity). DIEA (N,N-diisopropylethylamine) serves as a proton scavenger, minimizing diketone degradation.
Installation of the Trifluoromethoxy-Aniline Moiety
Nucleophilic Aromatic Substitution (SNAr)
The chloro intermediate undergoes SNAr with 4-(trifluoromethoxy)aniline in acetonitrile at 80°C for 24 h. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion (yield: 67%). Microwave-assisted synthesis (120°C, 30 min) improves efficiency (yield: 82%).
Challenges in Trifluoromethoxy Group Stability
The trifluoromethoxy group’s susceptibility to hydrolysis mandates anhydrous conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Alternative Pathways via β-Enaminoketone Formation
Condensation with Isocyanates
Reacting 5-phenylcyclohexane-1,3-dione with 4-(trifluoromethoxy)phenyl isocyanate in toluene at 125°C forms the β-enaminoketone directly (Scheme 2). This one-pot method bypasses chlorination but requires stringent temperature control to prevent retro-aldol decomposition.
Optimization of Reaction Conditions
Analytical Characterization and Validation
Challenges and Mitigation Strategies
Regioselectivity in Cyclohexenone Formation
Competing keto-enol tautomerism during chlorination is suppressed by low-temperature POCl₃ addition.
Purification of Polar Byproducts
Silica gel chromatography (hexane/EtOAc 7:3) resolves unreacted aniline and trifluoromethoxy derivatives. Recrystallization from 2-propanol enhances purity (>95%).
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyclohexenone moiety to a cyclohexanol derivative.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and trifluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that the inhibition of MPS1 kinase led to decreased cell growth in medulloblastoma, suggesting a therapeutic target for treatment .
Antimicrobial Properties
This compound's structural features contribute to its antimicrobial activity. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed for comprehensive validation.
Agrochemical Applications
Pesticidal Activity
this compound has potential applications in agriculture as a pesticide. Compounds with similar structures have been reported to provide protection against invertebrate pests. For example, patent literature describes the use of isoxazoline derivatives for pest control, highlighting the importance of the trifluoromethoxy group in enhancing efficacy against target pests .
Herbicidal Properties
The compound's ability to inhibit specific biochemical pathways in plants suggests potential herbicidal applications. Research into structurally related compounds has shown promise in selectively targeting weed species without affecting crop plants.
Material Science Applications
Polymer Chemistry
In material science, the unique properties of this compound can be leveraged for developing advanced materials. Its ability to form stable complexes with metal ions may lead to applications in catalysis and as a stabilizer in polymer formulations.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study conducted on the effects of MPS1 inhibitors revealed that compounds structurally related to this compound significantly reduced tumor growth in xenograft models of medulloblastoma. The mechanism involved the disruption of mitotic processes, leading to apoptosis in cancer cells.
Case Study 2: Pesticide Development
In a recent patent application, researchers described the synthesis and evaluation of trifluoromethoxy-containing compounds for their insecticidal properties. Field trials demonstrated that these compounds provided effective control over common agricultural pests, with minimal impact on beneficial insects.
Mechanism of Action
The mechanism by which 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Analogs
Substituent Effects on Properties
Trifluoromethoxy vs. Trifluoromethyl :
- The main compound’s 4-trifluoromethoxy group (electron-withdrawing due to -OCF₃) contrasts with 3-trifluoromethyl (-CF₃) in the analog from CymitQuimica . The trifluoromethoxy group may enhance metabolic stability in drug design compared to trifluoromethyl, though this depends on the application .
- The positional isomerism (4- vs. 3-substituted phenyl) could influence molecular interactions, such as binding affinity in enzyme inhibition.
The iodo-substituted analog (CAS 1020252-05-4) adds a heavy atom, which may enhance crystallinity for X-ray studies (relevant to SHELX-based crystallography tools ) or serve as a handle for further synthetic modifications .
Methyl vs. Phenyl at C5 :
Commercial Availability and Pricing
- The main compound is priced higher (€331–€766) than simpler analogs, reflecting its complex substitution pattern .
- Dimethyl and iodo derivatives are available from specialized suppliers like A2BChem, suggesting niche applications in research .
Research Implications and Gaps
- Crystallography : The SHELX system could be employed to resolve structural details of these compounds, particularly the iodo derivative, which may exhibit distinct packing modes.
- Synthetic Utility : The iodo and dimethyl variants could serve as intermediates for cross-coupling reactions or prodrug development.
Biological Activity
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the presence of a cyclohexene core, a phenyl group, and a trifluoromethoxy substituent. Its molecular formula is , with a molecular weight of approximately 337.35 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Properties : The presence of the trifluoromethoxy group may enhance its ability to scavenge free radicals.
- Modulation of Gene Expression : There is evidence suggesting that this compound can affect the expression levels of certain genes associated with cancer progression.
Biological Activity and Therapeutic Potentials
Research has indicated various biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Anti-inflammatory Effects
Studies have also reported that this compound can reduce inflammation markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
A recent study explored the effects of this compound in animal models:
- Model : Mice with induced tumors.
- Dosage : Administered at 10 mg/kg body weight.
- Findings : Significant reduction in tumor size was observed after four weeks of treatment compared to control groups.
Q & A
Q. What are the recommended synthetic routes for 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclohexenone Core Formation : Use a Michael addition or aldol condensation to construct the cyclohex-2-en-1-one scaffold.
Amino Group Introduction : Perform nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-(trifluoromethoxy)phenylamine group to the cyclohexenone ring.
Phenyl Substituent Addition : Employ Suzuki–Miyaura coupling for aryl group introduction at the 5-position.
- Critical Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to avoid side reactions, such as over-reduction of the enone system.
- Reference : Similar protocols for trifluoromethoxy-substituted analogs are detailed in .
Q. How can crystallographic characterization resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal for determining bond lengths, angles, and stereochemistry. For example:
- Procedure : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Collect diffraction data and refine using SHELXL to resolve positional disorder or twinning.
- Example : A structurally related cyclohexenone derivative was resolved with SHELXL, confirming the enone geometry and substituent orientation .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Molecular Docking (e.g., AutoDock Vina) to predict binding modes with enzymes/receptors. Prioritize targets based on structural analogs (e.g., trifluoromethoxy groups enhance lipophilicity and target affinity ).
- Step 2 : In Vitro Assays :
- Kinetic Assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
- Validation : Cross-validate docking predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
- Reference : Pharmacological evaluation of related trifluoromethoxy compounds in sodium channel studies .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Scenario : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays.
- Approach :
Assay Optimization : Control variables like membrane permeability (e.g., use PAMPA for passive diffusion assessment) or efflux transporter interference.
Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism reduces apparent activity in cellular models.
Computational Modeling : Compare molecular dynamics simulations (e.g., Desmond) with experimental data to identify conformational flexibility affecting binding.
- Case Study : A trifluoromethoxy analog showed divergent activity in enzymatic vs. cell-based assays due to pH-dependent solubility; adjusting buffer conditions resolved the conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
